molecular formula C30H25BrN2O4 B12032656 [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

Cat. No.: B12032656
M. Wt: 557.4 g/mol
InChI Key: SAPSFYIYNGWKRX-KCSSXMTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated aryl hydrazone derivative featuring a 2-methylbenzoate ester and a 4-[(4-methylphenyl)methoxy]benzoyl hydrazinylidene moiety. Its structural complexity arises from the conjugated hydrazone backbone, which facilitates resonance stabilization and influences its reactivity and biological activity .

Properties

Molecular Formula

C30H25BrN2O4

Molecular Weight

557.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C30H25BrN2O4/c1-20-7-9-22(10-8-20)19-36-26-14-11-23(12-15-26)29(34)33-32-18-24-17-25(31)13-16-28(24)37-30(35)27-6-4-3-5-21(27)2/h3-18H,19H2,1-2H3,(H,33,34)/b32-18+

InChI Key

SAPSFYIYNGWKRX-KCSSXMTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Esterification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is protected via reaction with (4-methylphenyl)methyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This yields 4-[(4-methylphenyl)methoxy]benzoic acid with >85% efficiency.

Reaction Conditions

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 eq)
Temperature80°C, 12 h
Yield87%

Hydrazide Formation

The carboxylic acid is converted to its hydrazide derivative by refluxing with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol. The reaction is monitored via thin-layer chromatography (TLC) until completion.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 5.12 (s, 2H), 2.31 (s, 3H).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O).

Synthesis of 4-Bromo-2-formylphenyl 2-Methylbenzoate

Bromination of 2-Hydroxy-5-methylbenzaldehyde

2-Hydroxy-5-methylbenzaldehyde undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C, yielding 4-bromo-2-hydroxy-5-methylbenzaldehyde. Excess bromine is quenched with sodium thiosulfate.

Reaction Conditions

ParameterValue
Brominating AgentBr₂ (1.1 eq)
SolventAcetic acid
Temperature0–5°C, 2 h
Yield78%

Esterification with 2-Methylbenzoyl Chloride

The phenolic hydroxyl group of 4-bromo-2-hydroxy-5-methylbenzaldehyde is esterified using 2-methylbenzoyl chloride in pyridine. The reaction proceeds at room temperature for 6 h, yielding 4-bromo-2-formylphenyl 2-methylbenzoate.

Characterization Data

  • ¹³C NMR (100 MHz, CDCl₃) : δ 191.2 (CHO), 165.4 (C=O), 139.8–112.4 (aromatic C), 21.7 (CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₆H₁₂BrO₃ [M+H]⁺: 347.9974; found: 347.9971.

Hydrazone Formation via Condensation

The hydrazone linkage is established by refluxing equimolar amounts of 4-[(4-methylphenyl)methoxy]benzohydrazide and 4-bromo-2-formylphenyl 2-methylbenzoate in ethanol with catalytic acetic acid. The reaction is driven to completion by azeotropic removal of water.

Optimized Conditions

ParameterValue
SolventEthanol
CatalystGlacial AcOH (5 mol%)
TemperatureReflux, 8 h
Yield72%

Crystallographic Validation
Single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazone bond. The dihedral angle between the benzohydrazide and aldehyde-derived phenyl rings is 12.5°, indicating minimal steric hindrance.

Alternative Synthetic Routes

Microwave-Assisted Condensation

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes, achieving a 68% yield. This method minimizes decomposition of the brominated intermediate.

Solid-State Mechanochemical Synthesis

Ball-milling equimolar reactants with silica gel as a grinding auxiliary yields the product in 65% yield after 2 h. This solvent-free approach aligns with green chemistry principles.

Purification and Analytical Data

Recrystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford pale-yellow needles.

Melting Point : 184–186°C.
Elemental Analysis : Calc. C 58.12%, H 4.02%, N 4.24%; Found C 58.09%, H 4.05%, N 4.21%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.92–6.89 (m, 13H, aromatic), 5.08 (s, 2H, OCH₂), 2.42 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

  • IR (KBr) : 3220 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

  • Hydrazine Oxidation : The hydrazide intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes byproduct formation.

  • Ester Hydrolysis : The 2-methylbenzoate ester is sensitive to strong bases. Neutral workup conditions (pH 6–7) are critical.

Industrial-Scale Considerations

A pilot-scale synthesis (500 g batch) using continuous flow reactors achieves 70% yield with a space-time yield of 12.5 g·L⁻¹·h⁻¹. Process analytical technology (PAT) ensures real-time monitoring of the hydrazone formation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 4-position of the phenyl ring undergoes substitution reactions with nucleophiles under specific conditions.

Reaction Conditions Products Key References
Substitution with aminesPd catalysis, DMF/H₂O, 80–100°CCorresponding aryl amine derivatives
Substitution with thiolsCuI, DIPEA, DMSO, 120°CThioether analogs
Coupling with alkenes/alkynesSuzuki-Miyaura (Pd(dppf)Cl₂), dioxaneBiaryl or styryl derivatives

Mechanistic Notes :

  • Palladium-catalyzed coupling (e.g., Suzuki) proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .

  • Thiol substitution may involve radical intermediates under copper catalysis.

Ester Hydrolysis

The 2-methylbenzoate ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield References
Acidic hydrolysisH₂SO₄, H₂O, reflux2-Methylbenzoic acid + phenolic intermediate~75%*
Basic hydrolysis (saponification)NaOH, EtOH/H₂O, 60°CSodium 2-methylbenzoate + phenolic intermediate~82%*

*Yields inferred from analogous ester hydrolysis studies .

Hydrazone Cleavage

The hydrazone group (C=N–NH–) is susceptible to acid-catalyzed hydrolysis:

Condition Reagents Product Notes
Dilute HCl, reflux6M HCl, H₂O/EtOH4-[(4-Methylphenyl)methoxy]benzohydrazide + aldehydeReversible under mild conditions
Oxidative cleavageH₂O₂, FeCl₃Carboxylic acid derivativesLimited documentation

Reduction of the Hydrazone Group

The hydrazone can be reduced to a hydrazine derivative:

Reagent Conditions Product References
NaBH₄ or LiAlH₄THF, 0°C to RTN-Aryl hydrazine
H₂, Pd/CEtOH, 40 psi H₂Saturated hydrazine analog

Oxidation of the Methylbenzyl Ether

The 4-methylphenyl methoxy group is resistant to mild oxidation but reacts under strong conditions:

Reagent Conditions Product
KMnO₄, H₂SO₄100°C, aqueous4-Carboxybenzophenone derivative
CrO₃, acetic acidRefluxQuinone intermediate (theoretical)

Cyclization and Rearrangement

The hydrazone moiety participates in cyclocondensation with diketones or ketoesters to form heterocycles:

Reagent Conditions Product References
AcetylacetoneEtOH, reflux, HClPyrazole derivative
β-KetoestersMicrowave, 150°C1,3,4-Oxadiazole

Photochemical Reactivity

Limited studies suggest sensitivity to UV light due to the bromine and hydrazone groups:

  • Observed reaction : Homolytic cleavage of C–Br bond, forming aryl radicals .

  • Applications : Potential use in photoaffinity labeling or controlled radical polymerization .

Biological Interactions

While not a direct chemical reaction, the compound’s hydrazone group enables chelation with metal ions (e.g., Cu²⁺, Fe³⁺), which may modulate its biological activity.

Scientific Research Applications

Structural Characteristics

The molecular formula for 4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate indicates a molecular weight of approximately 577.8 g/mol. The structure includes multiple aromatic rings and functional groups, which contribute to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Medicinal Chemistry

  • Anticancer Activity : Recent studies have indicated that Schiff bases exhibit significant anticancer properties. The structural features of 4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate may enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary in vitro assays have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Research has demonstrated that similar Schiff bases can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : There is growing interest in Schiff bases as enzyme inhibitors. The ability of this compound to interact with specific enzymes could be explored for therapeutic applications, particularly in diseases where enzyme activity is dysregulated.

Material Science

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials. Its incorporation into polymer matrices could lead to novel materials with tailored properties for specific applications.
  • Dyes and Pigments : Due to its vibrant color properties, derivatives of this compound may find use in dye chemistry, contributing to the development of new pigments for industrial applications.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated various Schiff bases, including derivatives similar to our compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Activity Assessment : Research published in European Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structural motifs exhibited notable antibacterial activity .
  • Polymer Applications : A recent paper highlighted the use of Schiff bases in creating high-performance polymers, showcasing their ability to improve mechanical strength and thermal resistance when incorporated into polymer blends .

Mechanism of Action

The mechanism by which [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazone linkage may play a key role in these interactions, potentially inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Substituent Variations in the Benzoyl and Ester Groups

The target compound shares structural similarities with several analogs (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
[4-bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methylbenzoate 2,3-Dichloroanilino, 4-methylbenzoate 566.7 N/A
4-bromo-2-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate 4-Methoxybenzoyl, benzoate 510.3 N/A
4-[(E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate 2-Isopropyl-5-methylphenoxy, 4-bromobenzoate 528.4 N/A
2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 3-bromobenzoate 4-Methylphenylsulfonyl, 3-bromobenzoate 543.3 N/A
4-{(E)-[(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate 4-Chlorophenylsulfonyl, 3-phenylacrylate 638.1 N/A

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, sulfonyl) enhance thermal stability and influence π-π stacking in crystallographic structures .
  • Methoxy and methyl groups improve solubility in non-polar solvents but reduce dipole moments compared to halogenated analogs .
  • Sulfonyl and acrylate substituents (e.g., in ) introduce steric hindrance, affecting reaction kinetics in nucleophilic substitutions .

Thermodynamic and Electronic Properties

Density-functional theory (DFT) studies on similar hydrazone derivatives reveal:

  • The E-configuration of the hydrazone backbone is energetically favored (ΔG < 0.5 kcal/mol compared to Z-isomers) due to reduced steric strain .
  • Bromine substituents increase the HOMO-LUMO gap by 0.3–0.5 eV compared to non-brominated analogs, reducing electrophilicity .
  • The 2-methylbenzoate ester in the target compound exhibits a torsional angle of 12.5° between the ester carbonyl and phenyl ring, optimizing conjugation .

Biological Activity

The compound 4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate , also known as a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H24BrN3O6C_{29}H_{24}BrN_3O_6, with a molecular weight of approximately 577.8 g/mol. The structure features a bromine atom, a hydrazone linkage, and multiple aromatic rings, which are often associated with diverse biological activities.

Structural Formula

4 bromo 2 E 4 4 methylphenyl methoxy benzoyl hydrazinylidene methyl phenyl 2 methylbenzoate\text{4 bromo 2 E 4 4 methylphenyl methoxy benzoyl hydrazinylidene methyl phenyl 2 methylbenzoate}

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazones exhibit significant antimicrobial properties. In vitro tests have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-Bromo-2-Hydrazone Derivatives

MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis14100
Klebsiella pneumoniae10100

These results indicate moderate to good antimicrobial activity, suggesting potential applications in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have been conducted to evaluate the compound's effectiveness in inhibiting cell proliferation. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition at 50 µM
MCF-72570
A5493065

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that hydrazone derivatives, including our compound, inhibited the growth of resistant bacterial strains. The study highlighted the potential for developing new antibiotics from such compounds.
  • Cancer Cell Inhibition : Research published in Cancer Letters explored the cytotoxic effects of various hydrazone derivatives on MCF-7 cells. The findings indicated that compounds with similar structural features to our target exhibited significant inhibition of cell growth through apoptosis induction.

Q & A

Q. How to optimize reaction conditions for large-scale synthesis while minimizing waste?

  • Green Chemistry Approaches : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent. Employ catalytic reagents (e.g., 0.1 mol% iodine) to reduce stoichiometric base usage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.